An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3,5-dichlorobenzoate
Introduction
Ethyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic compound belonging to the family of aminobenzoic acid esters. Its molecular architecture, featuring a reactive amino group, an ester functional group, and two chlorine atoms positioned ortho to the amine, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, reactivity, and handling, designed for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of Ethyl 4-amino-3,5-dichlorobenzoate are crucial for its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-amino-3,5-dichlorobenzoate | [2] |
| CAS Number | 74878-31-2 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [4][5] |
| Melting Point | Data not consistently reported; related compounds suggest a solid at room temp. | |
| Boiling Point | 353.3 °C | [1] |
| Solubility | Soluble in ethanol, ethyl acetate, chloroform; sparingly soluble in water. | [5][6] |
Synthesis and Purification
The most direct and common method for preparing Ethyl 4-amino-3,5-dichlorobenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.
Synthesis Pathway: Fischer-Speier Esterification
The synthesis involves reacting 4-amino-3,5-dichlorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The excess ethanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle. While catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) is also a highly efficient method.[6] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by ethanol. This method has the advantage of producing gaseous byproducts (SO₂ and HCl), which also helps to drive the reaction to completion.
Caption: Fischer-Speier esterification using thionyl chloride.
Experimental Protocol: Synthesis
This protocol is based on a documented procedure for the esterification of 4-amino-3,5-dichlorobenzoic acid.[6]
-
Reaction Setup: Suspend 4-amino-3,5-dichlorobenzoic acid (e.g., 5 g, 24.27 mmol) in a round-bottom flask containing absolute ethanol (40 mL). The use of a significant excess of ethanol is critical for maximizing yield.
-
Catalyst Addition: To the stirred suspension, carefully add thionyl chloride (3.17 mL, 43.7 mmol) dropwise at room temperature. This step should be performed in a well-ventilated fume hood as both thionyl chloride and the resulting HCl gas are corrosive and toxic.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the resulting residue with water and extract the product into an organic solvent such as ethyl acetate (2 x 50 mL). The amino group is protonated by the excess acid, making the salt water-soluble; however, upon dilution, the equilibrium will shift, allowing the neutral ester to be extracted into the organic phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography or recrystallization. A quantitative yield has been reported for this procedure.[6]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized Ethyl 4-amino-3,5-dichlorobenzoate. A combination of spectroscopic methods provides a complete profile of the molecule.
Caption: A typical workflow for analytical characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Expected Molecular Ion: For Ethyl 4-amino-3,5-dichlorobenzoate (C₉H₉Cl₂NO₂), the exact mass is 233.0010 Da.[2] In low-resolution mass spectrometry, one would expect to see a protonated molecular ion [M+H]⁺ at m/z 234.[6]
-
Isotopic Pattern: A key validation feature is the isotopic signature of the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
[M]⁺: Containing two ³⁵Cl atoms.
-
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Containing two ³⁷Cl atoms. The relative intensity of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[7]
-
N-H Stretch: The primary amine (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch: The ester C-O single bond stretch will appear in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine bonds will show absorption in the fingerprint region, typically between 600-800 cm⁻¹. FTIR spectra for this compound are available in public databases for comparison.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aromatic Protons: The two protons on the benzene ring are chemically equivalent and will appear as a singlet in the aromatic region (δ 7.5-8.0 ppm).
-
Amino Protons: The -NH₂ protons will appear as a broad singlet, typically in the range of δ 4.0-5.0 ppm. Its chemical shift can be variable and it may exchange with D₂O.
-
Ethyl Group Protons: The ethyl ester will show a characteristic pattern: a quartet for the methylene protons (-OCH₂CH₃) around δ 4.3 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3 ppm. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons (n+1 rule).
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically δ 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the ester group (C1) and the carbon attached to the amino group (C4) will have distinct chemical shifts, as will the carbons bearing the chlorine atoms (C3, C5) and the carbons bearing hydrogen atoms (C2, C6).
-
Ethyl Group Carbons: The methylene carbon (-OCH₂) will appear around δ 60 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 14 ppm.
-
Chemical Reactivity and Stability
The reactivity of Ethyl 4-amino-3,5-dichlorobenzoate is governed by its three primary functional domains: the nucleophilic amino group, the electrophilic ester carbonyl, and the substituted aromatic ring.
-
Amino Group Reactions: The primary aromatic amine is a potent nucleophile and can undergo a variety of reactions, including N-acylation, N-alkylation, and diazotization to form diazonium salts, which are themselves versatile intermediates. As a weak base, the amino group will react with strong acids to form an ammonium salt.[7]
-
Ester Group Reactions: The ester is susceptible to hydrolysis under both acidic and basic conditions to revert to the parent 4-amino-3,5-dichlorobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Aromatic Ring Reactions: The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two chlorine atoms are deactivating groups. The positions ortho to the amino group are already substituted by chlorine, and the position para is occupied by the ester. Therefore, further electrophilic substitution on the ring is generally difficult.
-
Stability and Storage: The compound is stable under standard laboratory conditions.[1] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]
Applications in Research and Drug Discovery
Ethyl 4-amino-3,5-dichlorobenzoate serves primarily as a synthetic intermediate. Its utility stems from the ability to selectively modify the amino and ester groups.
-
Pharmaceutical Synthesis: It is a precursor for more complex active pharmaceutical ingredients (APIs). The amino group can be acylated or used as an anchor point for building larger molecular scaffolds.
-
Dye Production: Aromatic amines are classic precursors in the synthesis of azo dyes and other colorants.[1]
-
Building Block Chemistry: In medicinal chemistry and materials science, it serves as a rigid scaffold onto which other functionalities can be built, allowing for the systematic exploration of chemical space in drug discovery or the development of novel polymers.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: While specific toxicity data is limited, related compounds can cause skin and eye irritation.[8] It is prudent to treat this compound as potentially harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.
References
-
PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-AMINO-3,5-DICHLOROBENZOATE. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chembk.com [chembk.com]
- 6. 3,5-DICHLORO-4-AMINOBENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
